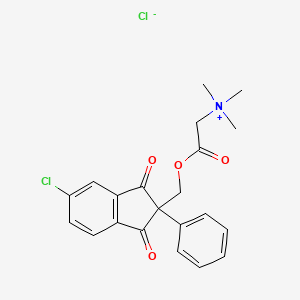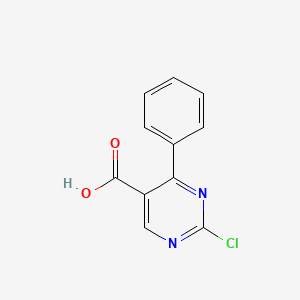
2-(Undecylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Undecylamino)ethanol: is an organic compound that belongs to the class of alcohols. It is characterized by the presence of an amino group attached to an undecyl chain and a hydroxyl group attached to an ethyl chain. This compound is known for its surfactant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
Amination of Ethylene Oxide: One common method for preparing 2-(Undecylamino)ethanol involves the reaction of ethylene oxide with undecylamine. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Hydrolysis of N-(Undecyl)ethanolamine: Another method involves the hydrolysis of N-(undecyl)ethanolamine, which can be achieved using acidic or basic conditions to yield this compound.
Industrial Production Methods:
Batch Reactor Process: In industrial settings, the production of this compound is often carried out in batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Continuous Flow Process: For large-scale production, continuous flow processes are employed. This method allows for the continuous addition of reactants and removal of products, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: 2-(Undecylamino)ethanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major product of this reaction is the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can yield the corresponding chloro compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Chloro compounds, bromo compounds.
科学研究应用
Chemistry:
Surfactant Synthesis: 2-(Undecylamino)ethanol is used as a precursor in the synthesis of surfactants, which are essential in detergents and emulsifiers.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Cell Membrane Studies: Due to its amphiphilic nature, this compound is used in studies related to cell membrane structure and function.
Drug Delivery: It is explored as a component in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.
Medicine:
Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
Industry:
Cosmetics: It is used in cosmetic formulations for its emulsifying properties.
Textile Industry: Employed as a softening agent in textile processing.
作用机制
Molecular Targets and Pathways:
Surfactant Action: The amphiphilic nature of 2-(Undecylamino)ethanol allows it to interact with both hydrophobic and hydrophilic molecules, reducing surface tension and stabilizing emulsions.
Membrane Interaction: It can integrate into lipid bilayers, affecting membrane fluidity and permeability, which is crucial in its role as a surfactant and in drug delivery systems.
相似化合物的比较
2-(Dodecylamino)ethanol: Similar in structure but with a longer alkyl chain, leading to different surfactant properties.
2-(Decylamino)ethanol: Has a shorter alkyl chain, affecting its solubility and interaction with other molecules.
2-(Octylamino)ethanol: Even shorter alkyl chain, used in different applications due to its distinct physical and chemical properties.
Uniqueness:
Optimal Chain Length: The undecyl chain in 2-(Undecylamino)ethanol provides a balance between hydrophobic and hydrophilic interactions, making it highly effective as a surfactant.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry.
属性
CAS 编号 |
14206-60-1 |
|---|---|
分子式 |
C13H29NO |
分子量 |
215.38 g/mol |
IUPAC 名称 |
2-(undecylamino)ethanol |
InChI |
InChI=1S/C13H29NO/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-15/h14-15H,2-13H2,1H3 |
InChI 键 |
BZMGMGOJSGJEAY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















